(aR) -3-fluoro-a- (tetrahydro-2H-pyran-4-yl) -2-pyridinemethanol
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Overview
Description
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol is a complex organic compound that features a fluorine atom, a tetrahydropyran ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the fluorine atom. One common method involves the use of a stereoselective synthesis approach to ensure the correct configuration of the compound. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-ylmethanol: Shares the tetrahydropyran ring but lacks the fluorine and pyridine components.
4-Hydroxytetrahydropyran: Similar structure but without the fluorine and pyridine rings.
2H-Pyran Derivatives: Compounds with similar pyran rings but different substituents.
Uniqueness
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol is unique due to the presence of the fluorine atom and the combination of the tetrahydropyran and pyridine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(R)-(3-fluoropyridin-2-yl)-(oxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-2-1-5-13-10(9)11(14)8-3-6-15-7-4-8/h1-2,5,8,11,14H,3-4,6-7H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQBLKZSSDULZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=N2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=C(C=CC=N2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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